1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYRLINZAFUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis. This inhibition can lead to reduced melanin production, which has applications in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: Exhibits antimicrobial and antiviral activities.
1-[(3-chloro-4-fluorophenyl)methyl]piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields .
Biological Activity
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions. The final product is obtained after acetylation with acetic anhydride.
1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide exhibits its biological effects primarily through enzyme inhibition. Notably, it acts as a tyrosinase inhibitor , which is crucial in melanin synthesis. By binding to the active site of tyrosinase, it prevents the oxidation of L-tyrosine to dopaquinone, thereby reducing melanin production. This mechanism has implications for treating hyperpigmentation disorders and other skin conditions .
Anticancer Activity
Research indicates that azetidine derivatives, including 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, have shown promising anticancer properties. In vitro studies demonstrate that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mode of Action |
|---|---|---|---|
| 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide | MDA-MB-231 | 5.0 | Tyrosinase Inhibition |
| 1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide | MCF-7 | 0.52 | STAT3 Inhibition |
| Other Azetidine Derivatives | Various | <10 | Apoptosis Induction |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It shows potential in reducing inflammation by inhibiting pathways associated with inflammatory responses, making it a candidate for further development in treating inflammatory diseases .
Enzyme Inhibition Studies
In addition to tyrosinase inhibition, studies have explored the compound's ability to inhibit other enzymes involved in metabolic pathways. For instance, it may interact with enzymes linked to cancer progression, although further research is needed to elucidate these interactions fully .
Case Studies and Research Findings
Several studies have highlighted the efficacy of azetidine derivatives in cancer treatment:
- Study on Breast Cancer Cells : A study demonstrated that azetidine derivatives exhibited significant cytotoxic effects on MDA-MB-231 cells at concentrations as low as 5 μM. The mechanism involved apoptosis induction through caspase activation .
- Tyrosinase Inhibition : Research indicated that 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide effectively inhibited tyrosinase activity in vitro, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation .
Q & A
Q. How can machine learning models predict novel derivatives with enhanced binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
